2-Iodothiazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodothiazole-4-carbonitrile is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodothiazole-4-carbonitrile typically involves the iodination of thiazole-4-carbonitrile. One common method includes the reaction of thiazole-4-carbonitrile with iodine in the presence of a suitable oxidizing agent, such as potassium iodate, under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Iodothiazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include thiazole derivatives with various functional groups.
Oxidation Products: Can lead to the formation of sulfoxides or sulfones.
Reduction Products: May result in the formation of thiazolidines or other reduced thiazole derivatives
Wissenschaftliche Forschungsanwendungen
2-Iodothiazole-4-carbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Iodothiazole-4-carbonitrile is primarily related to its ability to interact with biological targets through its heterocyclic structure. The sulfur and nitrogen atoms in the thiazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Similar Compounds:
Thiazole-4-carbonitrile: Lacks the iodine substituent but shares the core thiazole structure.
2-Bromothiazole-4-carbonitrile: Similar structure with a bromine atom instead of iodine.
2-Chlorothiazole-4-carbonitrile: Contains a chlorine atom in place of iodine
Uniqueness: this compound is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher polarizability of iodine compared to other halogens can lead to distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C4HIN2S |
---|---|
Molekulargewicht |
236.04 g/mol |
IUPAC-Name |
2-iodo-1,3-thiazole-4-carbonitrile |
InChI |
InChI=1S/C4HIN2S/c5-4-7-3(1-6)2-8-4/h2H |
InChI-Schlüssel |
SHCFEAAKIXVZHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(S1)I)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.